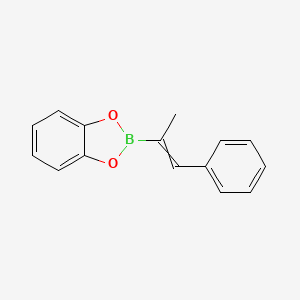
2-(1-Phenylprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Phenylprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole is an organic compound that belongs to the class of benzodioxaboroles This compound is characterized by the presence of a benzodioxaborole ring fused with a phenylprop-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole typically involves the reaction of phenylprop-1-en-2-yl derivatives with benzodioxaborole precursors. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where phenylprop-1-en-2-yl boronic acid reacts with a halogenated benzodioxaborole under mild conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in an organic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenylprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The benzodioxaborole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as phenylprop-1-en-2-yl benzodioxaborole oxides.
Reduction: Reduced forms like phenylprop-1-en-2-yl benzodioxaborole hydrides.
Substitution: Substituted benzodioxaborole derivatives with various functional groups.
Scientific Research Applications
2-(1-Phenylprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(1-Phenylprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The benzodioxaborole ring is known to form stable complexes with various biomolecules, leading to its biological effects. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Phenylprop-1-en-2-yl)naphthalene
- 1-Phenylprop-2-en-1-one
- 2-Phenyl-2-propen-1-ol
Uniqueness
2-(1-Phenylprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole is unique due to its benzodioxaborole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, reactivity, and potential for forming stable complexes with biomolecules. This makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
147024-85-9 |
|---|---|
Molecular Formula |
C15H13BO2 |
Molecular Weight |
236.07 g/mol |
IUPAC Name |
2-(1-phenylprop-1-en-2-yl)-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C15H13BO2/c1-12(11-13-7-3-2-4-8-13)16-17-14-9-5-6-10-15(14)18-16/h2-11H,1H3 |
InChI Key |
PODIBVXNPZBZTG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)C(=CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


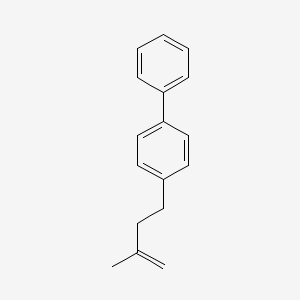
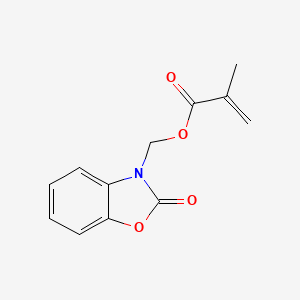


![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile](/img/structure/B12549170.png)
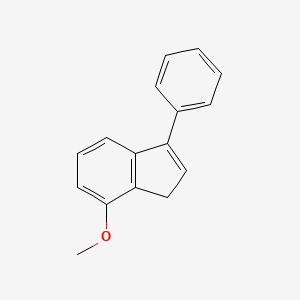
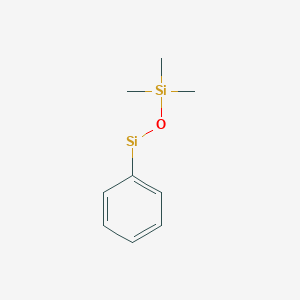
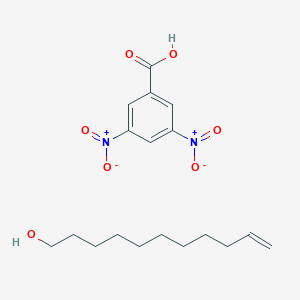
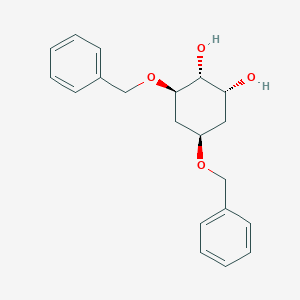
![3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran](/img/structure/B12549193.png)
![1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12549214.png)


![Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate](/img/structure/B12549231.png)
